molecular formula C12H26O B196281 3-[(1,1-Dimethylethoxy)methyl]heptane CAS No. 83704-03-4

3-[(1,1-Dimethylethoxy)methyl]heptane

Cat. No.: B196281
CAS No.: 83704-03-4
M. Wt: 186.33 g/mol
InChI Key: JATPQYIRMHQKTK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1,1-Dimethylethoxy)methyl]heptane typically involves the reaction of 3-heptanol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of 3-heptanol is replaced by the tert-butyl group, forming the ether linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The product is then purified using distillation or recrystallization techniques .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products:

Scientific Research Applications

3-[(1,1-Dimethylethoxy)methyl]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1,1-Dimethylethoxy)methyl]heptane involves its interaction with various molecular targets. As an ether, it can act as a solvent, facilitating the dissolution and transport of other molecules. In biochemical systems, it may interact with enzymes and other proteins, influencing their activity and stability. The specific pathways involved depend on the context of its use, such as in drug delivery or as a reagent in chemical reactions .

Comparison with Similar Compounds

  • tert-Butyl methyl ether
  • tert-Butyl ethyl ether
  • tert-Butyl isopropyl ether

Comparison: 3-[(1,1-Dimethylethoxy)methyl]heptane is unique due to its longer heptane chain, which imparts different physical and chemical properties compared to other tert-butyl ethersFor example, its longer chain may make it more suitable as a solvent for certain reactions or as an intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxymethyl]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-6-8-9-11(7-2)10-13-12(3,4)5/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATPQYIRMHQKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301003705
Record name 3-(tert-Butoxymethyl)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83704-03-4
Record name 3-[(1,1-Dimethylethoxy)methyl]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83704-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((1,1-Dimethylethoxy)methyl)heptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(tert-Butoxymethyl)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(1,1-dimethylethoxy)methyl]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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